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Compound of Interest

6-aminoquinoxaline-2,3(1H,4H)-
Compound Name: ,
dione

Cat. No.: B1266430

This technical guide provides a comprehensive overview of 6-amino-1,4-dihydroquinoxaline-
2,3-dione, including its chemical properties, synthesis, and biological context. This document is
intended for researchers, scientists, and professionals in the field of drug development and
medicinal chemistry.

Chemical Identity and Properties

The compound of interest is formally identified by the IUPAC name 6-amino-1,4-
dihydroquinoxaline-2,3-dione.[1] It belongs to the quinoxalinedione class of heterocyclic
compounds, which are recognized for their diverse biological activities.

Synonyms:

6-aminoquinoxaline-2,3(1H,4H)-dione

6-Amino-2,3-dihydroxyquinoxaline

6-aminoquinoxaline-2,3-diol

NSC 48962

Table 1: Chemical and Physical Properties
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Property Value Source

6-amino-1,4-dihydro-2,3- . )
IUPAC Name . . . Sigma-Aldrich[1]
quinoxalinedione

CAS Number 6973-93-9 Sigma-Aldrich[1]
Molecular Formula CsH7N30:2 PubChem
Molecular Weight 177.16 g/mol PubChem
InChl Key DNCKPMPEGDARIK- Sigma-Aldrich[1]

UHFFFAOYSA-N

Physical Form Solid Sigma-Aldrich

| Purity | 295% | Various Suppliers |

Synthesis

The synthesis of quinoxaline-2,3-diones is most commonly achieved through the condensation
of an o-phenylenediamine derivative with oxalic acid or its esters.[2][3] For 6-amino-1,4-
dihydroquinoxaline-2,3-dione, the logical precursor is 1,2,4-triaminobenzene (4-amino-o-
phenylenediamine).

Synthetic Workflow

The general synthesis involves a one-pot cyclocondensation reaction. This can be performed
under various conditions, including traditional heating in an acidic aqueous solution or using
greener, solvent-free grinding methods.[4]
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Caption: General synthetic workflow for 6-amino-1,4-dihydroquinoxaline-2,3-dione.

Experimental Protocol (Prophe

tic)

While a specific protocol for the 6-amino derivative is not widely published, the following

procedure is adapted from highly analogous, establi
qguinoxaline-2,3-diones.[4][5]

Materials:
e 1,2,4-Triaminobenzene dihydrochloride
e Oxalic acid dihydrate

e 4M Hydrochloric Acid

shed methods for synthesizing substituted
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Deionized water

Ethanol

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1,2,4-
triaminobenzene dihydrochloride in 25 mL of 4M hydrochloric acid.

Add a solution of 11 mmol of oxalic acid dihydrate in 10 mL of deionized water to the flask.

Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-
3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).

After the reaction is complete, cool the mixture to room temperature, and then further cool in
an ice bath for 30 minutes to facilitate precipitation.

Collect the resulting precipitate by vacuum filtration.

Wash the solid product with cold deionized water (2 x 15 mL) and then with cold ethanol (1 x
15 mL) to remove unreacted starting materials and impurities.

Dry the product under vacuum at 60 °C to a constant weight.

The final product, 6-amino-1,4-dihydroquinoxaline-2,3-dione, can be further purified by
recrystallization from a suitable solvent like aqueous ethanol if necessary.

Biological Activity and Mechanism of Action

Quinoxalinediones are a well-established class of competitive antagonists for the a-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate

receptor in the central nervous system.[2] These receptors mediate the majority of fast

excitatory neurotransmission and are crucial for synaptic plasticity, learning, and memory.[6][7]

By binding to the glutamate binding site on the AMPA receptor, quinoxalinediones prevent its

activation. This non-depolarizing blockade inhibits the influx of sodium and, in the case of

calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby
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dampening excitatory signaling. This mechanism of action makes them valuable tools for
neuroscience research and as potential therapeutic agents for conditions characterized by
excessive glutamate signaling, such as epilepsy and neurodegenerative disorders.

AMPA Receptor Signaling Pathway

The binding of an antagonist like 6-amino-1,4-dihydroquinoxaline-2,3-dione to the AMPA
receptor blocks downstream signaling. In addition to its ion channel function, the AMPA
receptor can engage in metabotropic signaling by associating with protein kinases like Lyn, a
Src-family tyrosine kinase.[8] This interaction can activate the Mitogen-Activated Protein Kinase
(MAPK) pathway, leading to changes in gene expression, such as that of Brain-Derived
Neurotrophic Factor (BDNF), which is critical for synaptic plasticity.[8] An antagonist would
prevent the initiation of this cascade.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9892356/
https://pubmed.ncbi.nlm.nih.gov/9892356/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

6-amino-1,4-dihydro-

guinoxaline-2,3-dione Sl

AMPA Receptor

lon Channel
Function

Metabotropic
Function

Na+ Influx &

Postsynaptic Depolarization Lyn Kinase

/

MAPK Pathway
(Ras-Raf-MEK-ERK)

:

CREB Activation

:

BDNF Gene
Expression

Click to download full resolution via product page
Caption: Antagonistic action on the AMPA receptor signaling pathway.

Quantitative Bioactivity Data

No specific quantitative bioactivity data (e.g., ICso, Ki) for 6-amino-1,4-dihydroquinoxaline-2,3-
dione has been identified in the reviewed scientific literature. However, data for closely related
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quinoxalinedione analogs demonstrate potent activity at AMPA receptors, providing a valuable
reference for the potential activity of the 6-amino derivative.

Table 2: Bioactivity of Representative Quinoxalinedione Analogs

Compound Target Assay Activity (ICso) Source
AMPA [FHIAMPA
PNQX L 0.063 pM PubMed[9]
Receptor Binding
Glycine (NMDA 3H]Glycine
Y ( ) [ ] ] ) Y 0.37 uM PubMed[9]
Receptor Binding
, [3H]JAMPA
QXAA (S-isomer)  AMPA Receptor Bindi 0.23 uM PubMed[10]
inding

| DNQX | AMPA Receptor | [BHJAMPA Binding | 0.74 uM | PubMed[10] |

PNQX: 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-flquinoxaline-2,3-dione QXAA: 1-(2'-
amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione DNQX: 6,7-dinitroquinoxaline-2,3-
dione

Relevant Experimental Workflows

High-throughput screening (HTS) is a standard method for identifying and characterizing novel
receptor modulators. A common workflow for discovering AMPA receptor antagonists involves
an initial cell-based functional screen followed by secondary assays for confirmation and
specificity.

High-Throughput Screening Workflow for AMPA
Receptor Antagonists

This workflow outlines a typical HTS campaign to identify novel AMPA receptor antagonists
from a compound library.
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Caption: High-throughput screening workflow for identifying AMPA receptor antagonists.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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